2,6-Bis(fluoromethyl)phenol
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Overview
Description
2,6-Bis(fluoromethyl)phenol is an organic compound characterized by the presence of two fluoromethyl groups attached to the 2 and 6 positions of a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of fluoromethylating agents such as [(SIPr)Ag(SCF2H)] in the presence of copper salts and ligands . The reaction conditions often include solvents like acetonitrile and specific temperature controls to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of 2,6-Bis(fluoromethyl)phenol may involve large-scale fluoromethylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(fluoromethyl)phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is highly activated towards electrophilic substitution due to the electron-donating hydroxyl group.
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate or Fremy’s salt.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Sodium dichromate, potassium permanganate, or Fremy’s salt in aqueous or organic solvents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Electrophilic Substitution: Substituted phenols with various functional groups at the ortho and para positions.
Oxidation: Quinones, which are important intermediates in various chemical processes.
Reduction: Hydroquinones, which have applications in photography and as antioxidants.
Scientific Research Applications
2,6-Bis(fluoromethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(fluoromethyl)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can scavenge free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The fluoromethyl groups can enhance the binding affinity of the compound to specific enzymes, potentially inhibiting their activity.
Cell Signaling Modulation: Phenolic compounds can influence cell signaling pathways, including the activation of antioxidant response elements and inhibition of pro-inflammatory pathways.
Comparison with Similar Compounds
2,6-Bis(fluoromethyl)phenol can be compared with other fluorinated phenols and bisphenols:
Properties
CAS No. |
846021-09-8 |
---|---|
Molecular Formula |
C8H8F2O |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
2,6-bis(fluoromethyl)phenol |
InChI |
InChI=1S/C8H8F2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5H2 |
InChI Key |
BFGJYXHRWFNSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CF)O)CF |
Origin of Product |
United States |
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